molecular formula C12H20N2O B1288723 2-[3-(Dimethylamino)propoxy]benzylamine CAS No. 916766-87-5

2-[3-(Dimethylamino)propoxy]benzylamine

Cat. No. B1288723
CAS RN: 916766-87-5
M. Wt: 208.3 g/mol
InChI Key: CWYPVGNYPWEJLK-UHFFFAOYSA-N
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Description

“2-[3-(Dimethylamino)propoxy]benzylamine” is a chemical compound with the CAS Number: 916766-87-5 . It has a molecular weight of 208.3 . The IUPAC name for this compound is 3-[2-(aminomethyl)phenoxy]-N,N-dimethyl-1-propanamine .


Molecular Structure Analysis

The molecular formula of “2-[3-(Dimethylamino)propoxy]benzylamine” is C12H20N2O . The InChI key is CWYPVGNYPWEJLK-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis

2-[3-(Dimethylamino)propoxy]benzylamine is utilized in organic synthesis, particularly in the formation of β-amino esters through the Aza-Michael addition . This reaction is catalyzed by DBU and can be performed under solvent-free conditions, which is a step towards sustainable chemistry. The compound’s role in facilitating the synthesis of β-amino acids and derivatives is crucial, as these are valuable building blocks in the production of various pharmaceuticals.

Safety and Hazards

“2-[3-(Dimethylamino)propoxy]benzylamine” is considered hazardous. It is harmful if swallowed and causes serious eye damage. It also causes severe skin burns and eye damage . If swallowed, it is advised not to induce vomiting and to immediately call a poison center or doctor/physician .

properties

IUPAC Name

3-[2-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYPVGNYPWEJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614305
Record name 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Dimethylamino)propoxy]benzylamine

CAS RN

916766-87-5
Record name 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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